molecular formula C14H14N4O3S B2465786 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034345-71-4

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2465786
CAS RN: 2034345-71-4
M. Wt: 318.35
InChI Key: SJCNNMVVXKAPBZ-UHFFFAOYSA-N
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Description

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” is an organic compound . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can serve as an organoboron reagent in SM coupling reactions, leading to the synthesis of diverse biaryl compounds .

Heterocyclic Compound Synthesis

The compound’s pyridine and pyrazole moieties make it an interesting candidate for heterocyclic compound synthesis. Researchers have designed and synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives, which exhibit potential biological activities. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron group from an organoboron compound. N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can participate in such reactions, leading to the formation of interesting products. For example, protodeboronation using less nucleophilic boron ate complexes has been explored, resulting in the synthesis of indolizidine derivatives .

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-2-6-15-14(11)13-5-3-7-21-13/h2-7,9-10,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCNNMVVXKAPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

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